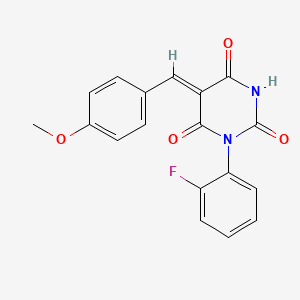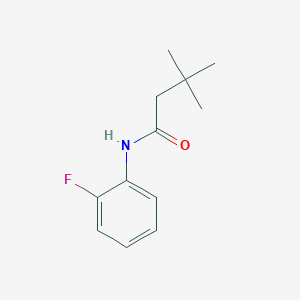
2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as W-13, this compound belongs to the class of isoquinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone involves its ability to bind to the active site of CaMKII, PKC, and MLCK. This binding leads to the inhibition of their enzymatic activity, thereby affecting the downstream signaling pathways that are involved in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone are diverse and have been studied extensively. It has been found to exhibit anti-proliferative effects on cancer cells, anti-inflammatory effects in animal models of inflammation, and neuroprotective effects in animal models of neurodegeneration. Additionally, it has been found to affect calcium signaling, synaptic plasticity, and memory formation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its specificity towards CaMKII, PKC, and MLCK. This specificity allows for the targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One potential direction is the development of more water-soluble analogs of this compound that can be used in aqueous solutions. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and neurodegeneration. Finally, the elucidation of the crystal structure of this compound in complex with its target enzymes could provide valuable insights into its mechanism of action and aid in the development of more potent inhibitors.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 3,4-dihydroisoquinoline in the presence of a catalytic amount of acetic acid. The resulting product is then treated with ethyl chloroacetate and sodium hydroxide to yield the final product, W-13.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and myosin light chain kinase (MLCK). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-20(17-8-4-5-9-18(17)21-14)19(23)13-22-11-10-15-6-2-3-7-16(15)12-22/h2-9,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINJSWOEWUQSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)


![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)



![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5790611.png)
![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)

![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)